Product packaging for 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole(Cat. No.:CAS No. 121745-85-5)

5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B3223165
CAS No.: 121745-85-5
M. Wt: 215.01 g/mol
InChI Key: LMMDFBVXAZUOFU-UHFFFAOYSA-N
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Description

5-(5-Bromofuran-2-yl)-1H-1,2,3,4-tetrazole (CAS 121745-85-5) is a high-value heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 5 H 3 BrN 4 O and a molecular weight of 215.01 g/mol, it features a fused structure of bromofuran and tetrazole rings . This architecture makes it a promising precursor for the development of novel pharmacologically active molecules. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, potentially enhancing metabolic stability and bioavailability in drug candidates. The bromine atom on the furan ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries . While specific biological data for this exact compound is limited, structural analogs, particularly 1,5-diaryl-substituted tetrazoles, have been investigated as potent antiproliferative agents and novel inhibitors of tubulin polymerization, acting at the colchicine binding site . These related compounds show promise for overcoming multidrug resistance in cancer cells, highlighting the potential research value of the tetrazole chemical class in oncology drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4O B3223165 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole CAS No. 121745-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-bromofuran-2-yl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMDFBVXAZUOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 5 Bromofuran 2 Yl 1h 1,2,3,4 Tetrazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Tetrazole-Furan Scaffold

Retrosynthetic analysis of 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole identifies two primary strategic disconnections. The most logical and widely employed disconnection is at the tetrazole ring itself. The [3+2] cycloaddition reaction is the most direct method for forming the tetrazole ring, which points to 5-bromofuran-2-carbonitrile (B1269979) as the key precursor nitrile and an azide (B81097) source, such as sodium azide, as the complementary three-atom component.

A further disconnection targets the carbon-bromine bond on the furan (B31954) ring. This suggests an electrophilic bromination step. Given that electrophilic substitution on a 2-substituted furan preferentially occurs at the C-5 position, this disconnection leads back to furan-2-carbonitrile . This precursor, a simpler, commercially available or readily synthesized starting material, can be brominated selectively before the tetrazole ring is formed.

Therefore, a plausible forward synthesis involves:

Selective bromination of furan-2-carbonitrile at the C-5 position.

A catalyzed [3+2] cycloaddition of the resulting 5-bromofuran-2-carbonitrile with an azide to construct the final tetrazole ring.

Development of Novel Synthetic Pathways to the Core Structure

The synthesis of the target tetrazole relies on the development of robust pathways that efficiently assemble the two heterocyclic components.

Regioselective [3+2] Cycloaddition Approaches for Tetrazole Ring Formation

The cornerstone for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide. This method is highly effective for converting a precursor like 5-bromofuran-2-carbonitrile into the desired tetrazole. The reaction is typically conducted using sodium azide, often in the presence of a catalyst to facilitate the cycloaddition. The mechanism is generally accepted to proceed in a regioselective manner, yielding the 1H-tetrazole tautomer as the thermodynamically stable product. The use of trimethylsilyl (B98337) azide is another approach that can reduce the hazards associated with the in-situ generation of hydrazoic acid.

While many methods exist, the

Catalytic Systems and Reaction Environment Optimization

Investigation of Phase Transfer Catalysis for N-Alkylation Pathways

The N-alkylation of 5-substituted-1H-tetrazoles, including this compound, is a critical transformation for modifying the compound's properties. Phase Transfer Catalysis (PTC) offers a powerful and efficient methodology for this purpose, facilitating the reaction between the water-soluble tetrazolate anion and an organic-soluble alkylating agent. mdpi.comyoutube.com This technique often leads to higher yields, milder reaction conditions, and greater selectivity compared to conventional methods. acsgcipr.org

The core principle of PTC in this context involves an onium salt, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which acts as a shuttle for the tetrazolate anion. youtube.com The catalyst transports the anion from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide. youtube.comyoutube.com The choice of the phase transfer catalyst is crucial and can significantly influence the reaction's efficiency and selectivity.

Key factors in selecting a phase transfer catalyst include the lipophilicity of the cation and the nature of its counter-ion. For instance, tetrabutylammonium (B224687) bromide (TBAB) is a commonly used catalyst that has been shown to be effective in the N-alkylation of various nitrogen heterocycles. phasetransfercatalysis.comosi.lv The use of TBAB can sometimes lead to in-situ formation of a more reactive alkyl bromide if an alkyl chloride is used, a phenomenon known as co-catalysis. phasetransfercatalysis.com The structure of the onium salt, often quantified by parameters like the "q-value" and "C#", can be optimized to balance the catalyst's solubility and reactivity between the phases. acsgcipr.org

Table 1: Illustrative Data for N-Alkylation of a 5-Substituted Tetrazole under Various PTC Conditions

Entry Alkylating Agent Base Catalyst (mol%) Solvent Temp (°C) Yield (%) N1:N2 Ratio
1 Benzyl Bromide K₂CO₃ TBAB (5) Acetonitrile 80 92 1:1.5
2 Benzyl Bromide NaOH (50%) TBAB (5) Toluene (B28343)/H₂O 60 88 1:1.2
3 Ethyl Iodide Cs₂CO₃ Aliquat 336 (5) Dichloromethane 40 95 1:1.8

This table is illustrative and based on general outcomes for 5-substituted tetrazoles. Actual results for this compound may vary.

Solvent Effects and Green Chemistry Approaches in Synthesis

The choice of solvent plays a pivotal role in the synthesis of this compound and its subsequent N-alkylation, influencing reaction rates, yields, and regioselectivity. beilstein-journals.orgnih.gov Green chemistry principles encourage the use of environmentally benign solvents or solvent-free conditions to minimize the environmental impact of chemical processes. acsgcipr.orgrsc.org

In the context of N-alkylation of tetrazoles, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed due to their ability to dissolve the tetrazole and its salts. phasetransfercatalysis.com However, these solvents can be difficult to remove and may pose environmental and health risks. rsc.org Research has focused on identifying greener alternatives. For instance, the use of more benign solvents like toluene or methyl tert-butyl ether (MTBE) is advocated in PTC reactions. acsgcipr.org Solvent-free conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach, often leading to higher productivity. acsgcipr.org

The polarity of the solvent can also influence the N1/N2 regioselectivity of the alkylation. In some cases, altering solvent polarity has been shown to positively influence regioselectivity, although sometimes at the cost of conversion rates. beilstein-journals.org For the synthesis of 5-substituted-1H-tetrazoles, deep eutectic solvents (DES) have emerged as a green and efficient reaction medium. lookchem.com One study demonstrated the synthesis of 5-(furan-2-yl)-1H-tetrazole in good yield using a deep eutectic solvent, highlighting a promising green route for the synthesis of the precursor to the title compound. lookchem.com Another environmentally friendly method for the N-methylation of 5-substituted 1H-tetrazoles utilizes dimethyl carbonate (DMC) as a green methylating agent, avoiding hazardous chemicals. researchgate.net

Table 2: Effect of Solvent on the N-Alkylation of a 5-Aryl-1H-Tetrazole

Entry Solvent Dielectric Constant (ε) Yield (%) N1:N2 Ratio
1 Toluene 2.4 75 1:1
2 Acetonitrile 37.5 92 1:1.5
3 DMF 36.7 95 1:2.2
4 Ethanol 24.6 85 1:1.3

This table is illustrative and based on general trends observed for 5-substituted tetrazoles. The solvent can influence the solvation of the tetrazolate anion and the transition state, thereby affecting the regioselectivity.

Mechanistic Elucidation of Key Synthetic Transformations

The N-alkylation of 5-substituted-1H-tetrazoles like this compound proceeds via a nucleophilic substitution reaction, where the tetrazolate anion attacks an alkylating agent. The tetrazole ring possesses two potential nucleophilic centers, the N1 and N2 nitrogen atoms, leading to the formation of two possible regioisomers. mdpi.comrsc.org The regioselectivity of this transformation is a subject of significant mechanistic interest and is influenced by several factors including the nature of the substituent at the 5-position, the alkylating agent, the reaction conditions (base, solvent, temperature), and the presence of a catalyst. rsc.orgresearchgate.net

Under phase-transfer catalysis conditions, the mechanism involves the formation of an ion pair between the onium salt cation and the tetrazolate anion. youtube.com This ion pair is transferred to the organic phase where the alkylation occurs. youtube.com The structure of this ion pair and the degree of its dissociation in the organic solvent can influence the accessibility of the N1 and N2 positions to the electrophile.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways. mdpi.com These studies can help in understanding the relative stabilities of the N1 and N2 anions and the transition states leading to the two regioisomers. For N-benzoyl 5-(aminomethyl)tetrazole, DFT calculations showed that while the 1H-tautomer is more stable in solution, the 2H-tautomer is more nucleophilic, which helps to explain the observed product ratios. mdpi.com The electrophilicity and nucleophilicity of the reactants can be calculated to predict the most likely reaction pathway. mdpi.com

The regioselectivity can also be dictated by kinetic versus thermodynamic control. Kinetic control favors the formation of the product that is formed faster (lower activation energy), which is often the N2-isomer due to the higher nucleophilicity of the N2 nitrogen. Thermodynamic control, on the other hand, favors the formation of the more stable product, which is typically the N1-isomer. The reaction conditions can be tuned to favor one control pathway over the other. For instance, higher temperatures and longer reaction times may favor the thermodynamically more stable product. researchgate.net

Sufficiently detailed and specific scientific data for the compound “this compound” is not publicly available to generate the comprehensive and scientifically accurate article as requested. The creation of the article with the specified structure requires detailed experimental results that are not found in the available literature and databases.

The required information for a complete analysis, including multi-dimensional NMR data (¹H, ¹³C, ¹⁵N, COSY, HMQC, HMBC, NOESY/ROESY), FT-IR and Raman vibrational modes, high-resolution mass spectrometry fragmentation pathways, and X-ray crystallographic parameters, could not be located for this specific molecule. General information on the synthesis and properties of related tetrazole compounds exists, but this does not meet the explicit requirement of focusing solely on "this compound." Without this specific data, it is not possible to provide the in-depth structural elucidation and spectroscopic characterization demanded by the article's outline.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Crystal Packing and Supramolecular Assembly in the Solid State

A detailed description of the crystal packing and supramolecular assembly of 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole cannot be generated as the crystallographic data is not available in published literature.

Analysis of Hydrogen Bonding Networks and Halogen Bonding Interactions

An analysis of the hydrogen bonding and halogen bonding interactions of this compound is not possible without its crystal structure.

Reactivity Profiles and Reaction Pathway Investigations

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring

The furan ring in this compound is flanked by a bromine atom at the C5 position and an electron-withdrawing 1H-tetrazol-5-yl group at the C2 position. Furan itself is an electron-rich heterocycle, typically prone to electrophilic substitution. However, the strong inductive and mesomeric electron-withdrawing nature of the tetrazole ring significantly deactivates the furan ring towards electrophilic attack. Conversely, this electronic pull enhances the furan ring's susceptibility to nucleophilic attack, particularly at positions adjacent to the electron-withdrawing group.

The presence of two electronegative halogen atoms and a carbonyl group in 3,4-dihalo-5-hydroxy-2(5H)-furanones results in a highly reactive molecule susceptible to nucleophilic attack. nih.gov A similar principle applies to 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole, where the electronic character of the substituents makes the furan core reactive towards specific chemical transformations.

Transformations Involving the Bromine Substituent

The carbon-bromine bond at the C5 position of the furan ring is a key functional handle for introducing molecular diversity through a variety of metal-catalyzed cross-coupling reactions and metalation strategies.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl/heteroaryl halides are common substrates. unibo.itnih.gov The bromine atom on the furan ring of the title compound is well-suited for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. It is a versatile method for creating biaryl or vinyl-aryl linkages. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with an aryl group. These reactions are typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. mdpi.com Studies on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, show that reaction efficiency can be influenced by the choice of solvent and base, with combinations like 1,4-dioxane (B91453) and K₃PO₄ proving effective. mdpi.com The electronic nature of the boronic acid also plays a role, with electron-rich boronic acids often providing better yields. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Reactions on Bromoheterocycles
SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemperatureYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane70-80°CGood mdpi.com
5-Bromo-3-iodoindole derivative3-Methoxybenzene-boronic acidPd(dppf)Cl₂·CH₂Cl₂ (5%)Na₂CO₃DME/H₂O70°C94% thieme-connect.de
Aryl Dibromides2,4-di-t-butoxy-5-pyrimidineboronic acidPd(PPh₃)₄Na₂CO₃DMEReflux58-89% researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. researchgate.net For the title compound, a Sonogashira reaction would install an alkynyl group at the C5 position of the furan ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine. thieme-connect.de Domino processes involving an initial Sonogashira coupling followed by an intramolecular cyclization have been developed to create complex fused heterocycles, demonstrating the robustness of this reaction. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Sonogashira Reactions on Bromoheterocycles
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperatureYieldReference
5-Bromoindole derivativeTerminal AlkynePdCl₂(PPh₃)₂ (10%), CuI (20%)Et₃NDMF70°CHigh thieme-connect.de
2-(2-bromophenoxy) derivativesTerminal AcetylenePd(OAc)₂, XantphosK₃PO₄Toluene (B28343)120°CGood-Excellent organic-chemistry.org
5-Bromide-2'-deoxyuridine (BrdU)Alkynyl fluorescent dyeK₂PdCl₄, S-Phosn-Bu₄N⁺OH⁻EtOH/H₂O37°CHigh researchgate.net

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), thereby increasing the acidity of a proton at the adjacent ortho position. organic-chemistry.orgharvard.edu This allows for selective deprotonation to form an aryllithium intermediate, which can then be trapped by various electrophiles. wikipedia.org

In this compound, the 1H-tetrazol-5-yl group can serve as an effective DMG. scielo.org.za The nitrogen atoms of the tetrazole ring can chelate the lithium atom of the organolithium reagent, directing deprotonation exclusively to the C3 position of the furan ring. Subsequent reaction with an electrophile (E+) would lead to the formation of a 3-substituted-5-bromo-2-(1H-tetrazol-5-yl)furan derivative. This provides a regiochemically controlled pathway to functionalize the furan ring at a position that is not easily accessible through classical electrophilic substitution.

Tetrazole Ring Transformations and Stability Under Diverse Conditions

The tetrazole ring itself is a key functional group with its own characteristic reactivity and stability. Tetrazoles are known for their metabolic stability and are often used as bioisosteres of carboxylic acids. nih.gov

Stability: While generally stable, some tetrazole-containing compounds can be energetic and require careful handling. For instance, the analogous compound 5-(5-bromo-2-thienyl)-1H-tetrazole is noted as a potential explosive, with significant energy release upon decomposition at high temperatures. sigmaaldrich.com This highlights the importance of assessing the thermal stability of such derivatives. Generally, tetrazoles are more resistant to metabolic degradation pathways compared to carboxylic acids. nih.gov

Transformations: The most common transformation of the 1H-tetrazole ring is alkylation of the acidic N-H proton. This reaction can lead to two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. rsc.org The ratio of these isomers is highly dependent on the reaction conditions and the nature of the alkylating agent. rsc.org For instance, the synthesis of 2,5-disubstituted 2H-tetrazoles can be achieved with high regioselectivity using copper-catalyzed cross-coupling of the N-H free tetrazole with boronic acids. researchgate.net

Regioselectivity and Diastereoselectivity in Derivatization Reactions

The derivatization of this compound is governed by strong regiochemical control arising from the inherent properties of its functional groups.

Regioselectivity:

C5 Position: Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) occur with high selectivity at the C-Br bond, providing exclusive functionalization at the C5 position of the furan ring.

C3 Position: Directed ortho metalation (DoM), guided by the tetrazole ring, allows for selective functionalization at the C3 position of the furan ring.

N1/N2 Positions: Alkylation or arylation of the tetrazole ring can yield either N1 or N2 isomers, and specific reaction conditions can be chosen to favor one regioisomer over the other. rsc.orgresearchgate.net

This predictable regioselectivity allows for a stepwise and controlled approach to building complex molecules based on the parent scaffold.

Table 3: Summary of Regioselective Reactions
Reaction TypeReactive SiteGuiding PrincipleProduct Type
Suzuki-Miyaura / Sonogashira CouplingC5-BrReactivity of C-Br bond in Pd-catalysis5-Aryl/Alkynyl-furan derivative
Directed Ortho Metalation (DoM)C3-HTetrazole as a Directing Metalation Group3-Substituted-furan derivative
N-Alkylation / N-ArylationN-H of TetrazoleAcidity of N-H and reaction conditions1,5- or 2,5-Disubstituted tetrazole derivative

Diastereoselectivity: While the parent molecule is achiral, derivatization reactions have the potential to introduce stereocenters. Diastereoselectivity would become a critical consideration in such cases. For example, in a DoM reaction, if the aryllithium intermediate is quenched with a chiral electrophile, asymmetric induction could lead to the formation of enantiomerically enriched products. This has been demonstrated in the ortho-lithiation of sulfoxides where a chiral imine electrophile was used to achieve high asymmetric induction. wikipedia.org This principle could be applied to generate chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the distribution of electrons within a molecule, which in turn governs its geometry, stability, and reactivity.

For the title compound, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G**) to optimize the molecular geometry and calculate various electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for Analogous Compounds

Compound/AnalogHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline-6.0 to -6.2-1.9 to -2.2~4.0 nih.gov
Substituted azidothiazolesVariedVariedVaried nih.gov

Note: Data is for analogous compounds and serves as an estimation.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack.

For 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole, the ESP surface is expected to show a significant negative potential around the nitrogen atoms of the tetrazole ring, making them potential sites for hydrogen bonding and coordination with metal ions. The bromine atom, being highly electronegative, will also create a region of negative potential. The hydrogen atom on the tetrazole ring will be a site of positive potential. These features are critical in understanding the intermolecular interactions that govern the compound's physical properties and biological activity. mdpi.com

Both the furan (B31954) and tetrazole rings in the title compound possess aromatic character, which contributes significantly to their stability. Aromaticity can be assessed computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While no specific molecular dynamics (MD) simulations for this compound have been reported, this computational technique would be highly informative. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of the compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For this compound, the protons on the furan ring would have characteristic chemical shifts influenced by the bromine atom and the tetrazole ring. The single proton on the tetrazole ring would also have a distinct chemical shift. epstem.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify characteristic bond stretching and bending modes. Key vibrational modes for this molecule would include the N-H stretch of the tetrazole ring, C=N and N=N stretches within the tetrazole ring, and C-O and C-Br stretches of the furan ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. The predicted λmax values would correspond to π-π* and n-π* transitions within the conjugated system of the furan and tetrazole rings.

Table 2: Predicted Spectroscopic Data for Analogous Furan/Thiophene and Tetrazole Systems

Spectroscopic TechniquePredicted ParameterValue Range (Approximate)Source
¹H NMRFuran/Thiophene Protonsδ 6.5-8.0 ppm epstem.net
¹³C NMRFuran/Thiophene Carbonsδ 110-150 ppm epstem.net
IRN-H Stretch (Tetrazole)3100-3300 cm⁻¹ nih.gov
IRC=N Stretch (Tetrazole)1600-1650 cm⁻¹ nih.gov
UV-Visλmax250-350 nm-

Note: These values are based on general knowledge of similar heterocyclic systems and are for illustrative purposes.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure with biological activity or other properties.

For this compound, relevant quantum chemical descriptors would include:

Polarizability: Describes how easily the electron cloud can be distorted by an electric field.

Hardness and Softness: Related to the HOMO-LUMO gap, these descriptors quantify the molecule's resistance to changes in its electron distribution.

Electronegativity: The power of the molecule to attract electrons.

Fukui Functions: Indicate the most likely sites for nucleophilic and electrophilic attack.

These descriptors, calculated using DFT, can provide a quantitative basis for understanding the reactivity and potential biological interactions of the title compound. For instance, studies on similar bromo-substituted heterocyclic compounds have successfully used these descriptors to rationalize their observed chemical behavior. nih.gov

Rational Derivatization and Advanced Functionalization Strategies

Design and Synthesis of Diverse Libraries of 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole Analogs

The generation of analog libraries from the this compound core is primarily achieved through two strategic approaches: substitution at the tetrazole nitrogen atoms (N1 and N2) and modification of the furan (B31954) ring, typically by starting with different furan precursors.

The foundational compound, this compound, is synthesized via a [3+2] cycloaddition reaction. This involves treating 5-bromofuran-2-carbonitrile (B1269979) with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst like zinc chloride or an ammonium (B1175870) salt. nih.govgoogle.com

Once the parent 1H-tetrazole is formed, a diverse library of analogs can be created through N-alkylation or N-arylation. The 1H-tetrazole exists in equilibrium between two tautomeric forms, 1H and 2H. Consequently, alkylation reactions with agents like alkyl halides or dimethyl sulfate (B86663) typically yield a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. mdpi.com The ratio of these isomers is influenced by factors such as the nature of the substituent on the tetrazole ring, the alkylating agent used, and the reaction conditions. mdpi.com Methods have been developed to achieve preferential formation of the 2,5-disubstituted isomer, for instance, through the diazotization of aliphatic amines. organic-chemistry.orgnih.govacs.org

Below is a representative table illustrating the generation of N-substituted analogs from the parent compound.

Alkylating/Arylating Agent (R-X)Potential N1-Substituted ProductPotential N2-Substituted Product
Iodomethane (CH₃I)5-(5-bromofuran-2-yl)-1-methyl-1H-1,2,3,4-tetrazole5-(5-bromofuran-2-yl)-2-methyl-2H-1,2,3,4-tetrazole
Benzyl Bromide (BnBr)1-benzyl-5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole2-benzyl-5-(5-bromofuran-2-yl)-2H-1,2,3,4-tetrazole
Ethyl Bromoacetate (BrCH₂CO₂Et)Ethyl 2-(5-(5-bromofuran-2-yl)-1H-tetrazol-1-yl)acetateEthyl 2-(5-(5-bromofuran-2-yl)-2H-tetrazol-2-yl)acetate
4-Nitrobenzyl Bromide5-(5-bromofuran-2-yl)-1-(4-nitrobenzyl)-1H-1,2,3,4-tetrazole5-(5-bromofuran-2-yl)-2-(4-nitrobenzyl)-2H-1,2,3,4-tetrazole

Post-Synthetic Modification Through Cross-Coupling and Other Transformation Reactions

The bromine atom on the furan ring of this compound serves as a versatile handle for a wide range of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of functional groups at the 5-position of the furan ring.

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. It involves the reaction of the bromo-furan derivative with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it ideal for the late-stage functionalization of complex molecules. mdpi.comnih.gov The choice of catalyst, often a palladium(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and base, such as potassium carbonate or phosphate, is crucial for achieving high yields. nih.govresearchgate.net This strategy has been successfully applied to synthesize various 2-arylbenzo[b]furan and 5-aryl-thiophene derivatives from their respective bromo-precursors. nih.govmdpi.com

The table below outlines the diversification of the core structure using the Suzuki-Miyaura reaction with various boronic acids.

Boronic Acid Coupling PartnerResulting Functionalized ProductPotential Application of New Moiety
Phenylboronic acid5-(5-phenylfuran-2-yl)-1H-1,2,3,4-tetrazoleCore aromatic scaffold
4-Methoxyphenylboronic acid5-(5-(4-methoxyphenyl)furan-2-yl)-1H-1,2,3,4-tetrazoleElectron-donating group for electronic tuning
4-Formylphenylboronic acid4-(5-(1H-tetrazol-5-yl)furan-2-yl)benzaldehydeReactive handle for further derivatization (e.g., reductive amination)
Thiophene-2-boronic acid5-(5-(thiophen-2-yl)furan-2-yl)-1H-1,2,3,4-tetrazoleBioisosteric replacement, alternative heterocycle
Vinylboronic acid5-(5-vinylfuran-2-yl)-1H-1,2,3,4-tetrazoleMonomer for polymerization

Beyond the Suzuki reaction, other palladium-catalyzed transformations can be employed. The Sonogashira coupling with terminal alkynes introduces alkynyl moieties, the Heck coupling adds vinyl groups, and the Buchwald-Hartwig amination allows for the formation of C-N bonds, further expanding the accessible chemical space.

Preparation of Macrocyclic and Polymeric Constructs Incorporating the Tetrazole-Furan Moiety

The dual reactivity of the this compound scaffold—or its derivatives—allows for its use as a building block in the synthesis of complex macromolecules such as macrocycles and polymers.

Macrocyclic Constructs: The synthesis of tetrazole-containing macrocycles is an area of growing interest. acs.orgnih.gov A common strategy involves a multicomponent reaction, such as the Ugi-tetrazole reaction, for the final ring-closing step. acs.orgnih.gov To apply this to the furan-tetrazole core, a bifunctional linear precursor must first be prepared. For example, the bromine atom of the starting material could undergo a Suzuki coupling with a boronic acid that contains a second reactive group, such as an amine or an aldehyde (e.g., 4-aminophenylboronic acid or 4-formylphenylboronic acid). This creates a linear monomer with reactive functionalities at both ends, which can then undergo an intramolecular cyclization to form a macrocycle. An Ugi-tetrazole reaction, which combines an amine, an isocyanide, an aldehyde/ketone, and an azide source, is a highly efficient method for achieving such macrocyclizations. nih.govnih.govacs.org

Polymeric Constructs: The tetrazole-furan moiety can be incorporated into polymer chains to create materials with novel properties. kit.edu Tetrazole-containing polymers have been synthesized for various applications, leveraging their high nitrogen content and polyelectrolytic nature. semanticscholar.orgproquest.com

Two primary strategies for polymerization are envisaged:

Chain-Growth Polymerization: A polymerizable vinyl group can be introduced onto the furan ring via a Suzuki coupling with vinylboronic acid, yielding 5-(5-vinylfuran-2-yl)-1H-1,2,3,4-tetrazole. This monomer can then undergo radical or controlled polymerization to form a polymer with tetrazole-furan side chains, analogous to the polymerization of other vinyl-tetrazoles. researchgate.net

Step-Growth Polymerization: Bifunctional monomers can be prepared for use in polycondensation reactions. For instance, Suzuki coupling could be used to create a di-aryl molecule with reactive groups (e.g., carboxylic acids or amines) at either end. This monomer could then be reacted with a suitable comonomer (e.g., a diol or diacyl chloride) to build a polyester (B1180765) or polyamide chain that incorporates the tetrazole-furan unit into the polymer backbone. Another approach involves modifying polysaccharides like chitosan (B1678972) or starch by cyanoethylation followed by azidation to introduce tetrazole rings, creating polyelectrolyte hydrogels. proquest.com

These advanced functionalization strategies highlight the potential of this compound as a versatile building block for creating a wide range of novel molecules, from small-molecule libraries to complex macromolecular architectures.

In-depth Scientific Review of this compound: Current Research and Applications

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . Consequently, it is not possible to provide a detailed article that strictly adheres to the requested outline based on existing, verifiable data for this specific molecule.

The provided outline requires in-depth information on highly specialized topics, including coordination with transition metals and lanthanides, formation of Metal-Organic Frameworks (MOFs), specific non-covalent interactions from crystal structure analysis, and theoretical studies on its properties as an energetic material. Such detailed analysis is contingent on dedicated experimental and computational research, which appears not to have been published for this particular compound.

While extensive research exists for the broader class of tetrazole derivatives and for various furan-containing molecules, the explicit instructions to focus solely on "this compound" preclude the extrapolation of data from analogous but structurally distinct compounds. Doing so would not provide a scientifically accurate representation of the subject molecule.

For context, the following points illustrate the nature of the available, yet non-specific, information:

Coordination and Supramolecular Chemistry : Research on other tetrazole-containing ligands, such as 5-(1H-tetrazol-5-yl)isophthalic acid, shows their successful use in creating coordination polymers with diverse structures and properties, including luminescence and magnetism. rsc.orgresearchgate.net The tetrazole ring is a well-established functional group for building supramolecular architectures through coordination and hydrogen bonding. unimi.itmdpi.com

Crystal Engineering : The crystal structures of various tetrazole derivatives have been analyzed, revealing common non-covalent interactions like hydrogen bonding and π-π stacking, which are crucial for designing ordered solid-state architectures. nih.govnih.gov For instance, studies on pyrazole-tetrazole hybrids have detailed how intermolecular interactions influence crystal packing. mdpi.com

Energetic Materials : Theoretical and experimental studies have been conducted on many nitrogen-rich tetrazole compounds to evaluate their potential as energetic materials. rsc.orgresearchgate.netresearchgate.net These studies typically calculate key parameters like heat of formation, density, detonation velocity, and sensitivity, which are highly specific to the exact molecular structure. energetic-materials.org.cnias.ac.innih.gov

Without specific studies on this compound, any discussion of its properties in these advanced applications would be purely speculative.

Computational Prediction of Energetic Properties Based on Molecular Structure

Computational chemistry provides a powerful and safe avenue for predicting the energetic properties of novel compounds like This compound before their synthesis. Key energetic parameters can be calculated using various theoretical methods.

Heat of Formation: This fundamental property can be reliably calculated using quantum chemical methods, such as density functional theory (DFT), often in conjunction with isodesmic reactions. researchgate.net An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved, allowing for accurate prediction of the heat of formation. researchgate.net

Density: The crystal density of a molecule is another critical factor influencing its detonation performance. Computational methods can predict the most stable crystal packing, thereby providing a theoretical maximum density. researchgate.net

Detonation Properties: Once the heat of formation and density are computationally determined, other important detonation properties like detonation velocity (D) and detonation pressure (P) can be estimated using empirical formulas such as the Kamlet-Jacobs equations. researchgate.net These equations utilize the calculated density, heat of detonation, and the composition of the detonation products. researchgate.net

A typical computational workflow for This compound would involve:

Optimization of the molecular geometry using DFT.

Calculation of the heat of formation.

Prediction of the crystal density.

Estimation of detonation velocity and pressure using the Kamlet-Jacobs equations.

These computational insights are invaluable for screening potential high-energy materials and guiding synthetic efforts.

Computational and Mechanistic Chemical Biology Investigations

Bioisosteric Replacement Studies of Carboxylic Acid and Other Moieties

The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. nih.govtandfonline.comacs.orgrsc.orgrsc.orgnih.gov This is attributed to their comparable acidity (pKa values are similar) and planar structures, which allow them to engage in similar interactions with biological targets. nih.gov The 1H-tetrazole moiety in This compound can thus be considered a mimic of a carboxylic acid.

The substitution of a carboxylic acid with a tetrazole can offer several advantages in drug design. Tetrazoles are generally more metabolically stable than carboxylic acids and can exhibit increased lipophilicity, which may lead to improved cell membrane permeability and oral bioavailability. tandfonline.comacs.org Therefore, if the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid , were to show biological activity, the tetrazole analog would be a logical next step for optimization.

Furthermore, the furan ring itself can be viewed as a bioisostere for other aromatic rings like benzene (B151609) or thiophene. The bromine atom is also a common substituent in medicinal chemistry, often used to enhance potency or to probe for specific interactions within a protein's binding site.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how This compound might interact with a biological target, molecular docking and molecular dynamics (MD) simulations are indispensable computational tools. nih.govajgreenchem.comcumhuriyet.edu.trnih.govuobaghdad.edu.iq

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a protein. nih.govajgreenchem.comcumhuriyet.edu.trnih.govuobaghdad.edu.iq A docking study of This compound would likely show the tetrazole ring forming key hydrogen bonds and ionic interactions, mimicking a carboxylate. The furan ring could participate in hydrophobic or π-stacking interactions, and the bromine atom might form halogen bonds.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose and the flexibility of the system. nih.gov These simulations can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

When the 3D structure of a biological target is unknown, pharmacophore modeling becomes a valuable ligand-based design strategy. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features necessary for biological activity. youtube.com

For a series of compounds including This compound , a pharmacophore model could be developed based on their known biological activities. The key features would likely include:

A hydrogen bond donor/acceptor and a negative ionizable feature from the tetrazole ring.

An aromatic or hydrophobic feature from the furan ring.

A potential halogen bond donor from the bromine atom.

This model can then be used as a virtual screen to identify new compounds from large chemical databases with a higher probability of being active. nih.gov

Structure-Activity Relationship (SAR) from a Theoretical Design Perspective

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. nih.govnih.govresearchgate.netresearchgate.net A theoretical SAR study of This compound would involve computationally evaluating a series of virtual analogs.

For instance, a computational chemist could investigate:

The effect of moving the bromine atom to different positions on the furan ring or replacing it with other functional groups.

Replacing the furan ring with other aromatic or non-aromatic rings to understand the impact of the linker's properties.

Modifying the tetrazole ring or its point of attachment to the furan ring to fine-tune acidity and spatial orientation.

By correlating these structural changes with predicted binding affinities or other biological properties, a rational approach to designing more potent and selective compounds can be established.

Table of Chemical Compounds

Compound Name
This compound
5-bromofuran-2-carboxylic acid
Benzene
Furan
Thiophene
Tetrazole

Exploration of Advanced Applications in Chemical Science: A Focus on this compound

This article provides a detailed examination of the chemical compound This compound , focusing on its molecular design, computational property prediction, and its significance in the realm of computational and mechanistic chemical biology.

Exploration of Advanced Applications in Chemical Science Focus on Design and Mechanism

Molecular Design Principles for High Nitrogen Content Compounds

The design of high-nitrogen compounds is a specialized field of chemistry aimed at creating energetic materials. A primary principle in this area is the maximization of nitrogen content, as the decomposition of such compounds to form highly stable dinitrogen (N₂) gas is a strongly exothermic process, releasing significant energy. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a fundamental building block in this endeavor. The presence of the 1H-1,2,3,4-tetrazole ring in 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole is a clear application of this principle, substantially increasing the molecule's nitrogen-to-carbon ratio.

Computational Prediction of Energetic Properties Based on Molecular Structure

Before undertaking the synthesis of potentially hazardous energetic materials, computational chemistry offers a safe and insightful means to predict their key properties. For a molecule like This compound , several energetic parameters can be calculated using established theoretical methods.

Key Predicted Energetic Properties:

PropertyComputational MethodSignificance
Heat of Formation (HOF) Quantum chemical methods (e.g., DFT) with isodesmic reactions. researchgate.netA fundamental indicator of the energy content of a molecule.
Density (ρ) Molecular mechanics or quantum mechanics to predict crystal packing. researchgate.netDirectly influences detonation velocity and pressure.
Detonation Velocity (D) & Pressure (P) Empirical equations (e.g., Kamlet-Jacobs) using calculated HOF and density. researchgate.netKey performance metrics for an energetic material.

The computational workflow for assessing a novel compound like This compound would typically involve optimizing its geometry, calculating its heat of formation and density, and then using these values to predict its detonation performance. This predictive power allows for the efficient screening of new potential energetic materials.

Computational and Mechanistic Chemical Biology Investigations

Bioisosteric Replacement Studies of Carboxylic Acid and Other Moieties

In the field of medicinal chemistry, the tetrazole ring is a classic and well-established bioisostere for the carboxylic acid group. nih.govtandfonline.comacs.orgrsc.orgrsc.orgnih.gov This is because they share similar pKa values and planar geometries, allowing the tetrazole to mimic the crucial interactions of a carboxylic acid with biological targets. nih.gov The 1H-tetrazole group in This compound can, therefore, be considered a direct analogue of a carboxylic acid.

The strategic replacement of a carboxylic acid with a tetrazole can offer significant advantages in drug development. Tetrazoles are often more resistant to metabolic degradation than carboxylic acids and can possess greater lipophilicity, potentially leading to improved cell permeability and better oral bioavailability. tandfonline.comacs.org Consequently, if the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid , were identified as biologically active, the synthesis of its tetrazole counterpart would be a logical step in a lead optimization campaign.

Beyond the tetrazole, the furan (B31954) ring can be considered a bioisostere for other aromatic systems like benzene (B151609) or thiophene. The bromine atom is also a frequently employed substituent in drug design, often used to enhance binding affinity or to explore specific regions of a protein's binding pocket.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To elucidate the potential interactions of This compound with a biological receptor, computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable. nih.govajgreenchem.comcumhuriyet.edu.trnih.govuobaghdad.edu.iq

Molecular Docking is a computational method that predicts the most likely binding pose of a ligand within a protein's active site. nih.govajgreenchem.comcumhuriyet.edu.trnih.govuobaghdad.edu.iq For This compound , a docking study would likely reveal the tetrazole ring forming critical hydrogen bonds and ionic interactions, much like a carboxylate group. The furan ring would be expected to engage in hydrophobic or π-stacking interactions, while the bromine atom could potentially form halogen bonds.

Molecular Dynamics (MD) simulations provide a more dynamic and realistic model of the ligand-receptor complex. nih.gov By simulating the movements of the atoms over time, MD can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more rigorous predictor of a ligand's affinity for its target.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

When the three-dimensional structure of a biological target is not available, pharmacophore modeling serves as a powerful ligand-based drug design tool. nih.gov A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological effect. youtube.com

For a series of molecules that includes This compound , a pharmacophore model could be constructed based on their observed biological activities. The key features of such a model would likely include:

A hydrogen bond donor and acceptor, as well as a negative ionizable center, corresponding to the tetrazole ring.

An aromatic or hydrophobic region representing the furan ring.

A possible halogen bond donor feature associated with the bromine atom.

This pharmacophore model can then serve as a 3D query for screening large virtual libraries to identify novel compounds that are likely to be active. nih.gov

Structure-Activity Relationship (SAR) from a Theoretical Design Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure influence its biological activity. nih.govnih.govresearchgate.netresearchgate.net From a theoretical standpoint, SAR can be explored computationally to rationalize experimental findings and to guide the design of more potent compounds. nih.gov

In the case of This compound , a theoretical SAR study would involve the computational evaluation of a series of virtual analogues. For example, a computational chemist could investigate the effects of:

Altering the position of the bromine atom on the furan ring or substituting it with different functional groups.

Replacing the furan ring with other five- or six-membered aromatic or non-aromatic rings to probe the impact of the linker's size, shape, and electronics.

Modifying the tetrazole ring or its linkage to the furan to fine-tune its acidic and hydrogen-bonding properties.

By correlating these structural modifications with computationally predicted binding affinities, a rational design strategy for optimizing the biological activity of this class of compounds can be developed.

Development of Molecular Probes for Mechanistic Elucidation in Chemical Biology

Extensive research has been conducted to explore the applications of various heterocyclic compounds in chemical biology. However, a thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific compound This compound . Specifically, there is no available scientific literature detailing its design, synthesis, or application as a molecular probe for the elucidation of biological mechanisms.

Molecular probes are essential tools in chemical biology, designed to interact with specific biological targets and report on their presence, activity, or local environment, often through a measurable signal such as fluorescence. The rational design of such probes involves the careful selection of a core scaffold and functional groups to achieve desired properties like target affinity, selectivity, and appropriate signaling mechanisms.

While the tetrazole ring is a known pharmacophore and a component of various biologically active molecules, and furan-containing compounds have been investigated for a range of bioactivities, the specific combination in this compound and its potential as a molecular probe remains an unexplored area of chemical science. The bromine substituent on the furan ring could potentially be utilized for specific interactions or as a handle for further chemical modification, but no studies have been published to this effect.

Consequently, due to the absence of research findings, no data on its design principles, mechanistic studies in chemical biology, or any related detailed research findings can be provided. The development and characterization of this compound as a molecular probe represents a novel avenue for future research.

Q & A

Q. How do solvent effects influence spectroscopic properties and reaction outcomes?

  • Methodology :
  • Solvatochromic analysis : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Correlate λmax with Reichardt’s ET(30) parameter .
  • Kinetic studies : Compare reaction rates in aprotic (DMF) vs. protic (MeOH) solvents to optimize synthesis .

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Reactant of Route 1
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.